Cas no 1289074-55-0 (3-Amino-2-bromopyridine-4-carbaldehyde)
3-Amino-2-bromopyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-AMINO-2-BROMOPYRIDINE-4-CARBALDEHYDE
- 3-AMINO-2-BROMOISONICOTINALDEHYDE
- AB71718
- NE54229
- 3-Amino-2-bromopyridine-4-carbaldehyde
-
- Inchi: 1S/C6H5BrN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-3H,8H2
- InChI Key: ZDLHHDNPTVTHIZ-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=O)C=CN=1)N
Computed Properties
- Exact Mass: 199.95853 g/mol
- Monoisotopic Mass: 199.95853 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 56
- Molecular Weight: 201.02
3-Amino-2-bromopyridine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A595273-2.5mg |
3-amino-2-bromopyridine-4-carbaldehyde |
1289074-55-0 | 2.5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A595273-5mg |
3-amino-2-bromopyridine-4-carbaldehyde |
1289074-55-0 | 5mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A595273-25mg |
3-amino-2-bromopyridine-4-carbaldehyde |
1289074-55-0 | 25mg |
$ 295.00 | 2022-06-08 | ||
| Alichem | A029016682-250mg |
3-Amino-2-bromoisonicotinaldehyde |
1289074-55-0 | 95% | 250mg |
931.00 USD | 2021-06-07 | |
| Alichem | A029016682-1g |
3-Amino-2-bromoisonicotinaldehyde |
1289074-55-0 | 95% | 1g |
2,750.25 USD | 2021-06-07 | |
| Enamine | EN300-157710-50mg |
3-amino-2-bromopyridine-4-carbaldehyde |
1289074-55-0 | 95.0% | 50mg |
$282.0 | 2023-09-24 | |
| Enamine | EN300-157710-100mg |
3-amino-2-bromopyridine-4-carbaldehyde |
1289074-55-0 | 95.0% | 100mg |
$420.0 | 2023-09-24 | |
| Enamine | EN300-157710-250mg |
3-amino-2-bromopyridine-4-carbaldehyde |
1289074-55-0 | 95.0% | 250mg |
$601.0 | 2023-09-24 | |
| Enamine | EN300-157710-500mg |
3-amino-2-bromopyridine-4-carbaldehyde |
1289074-55-0 | 95.0% | 500mg |
$947.0 | 2023-09-24 | |
| Enamine | EN300-157710-1000mg |
3-amino-2-bromopyridine-4-carbaldehyde |
1289074-55-0 | 95.0% | 1000mg |
$1214.0 | 2023-09-24 |
3-Amino-2-bromopyridine-4-carbaldehyde Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 3-Amino-2-bromopyridine-4-carbaldehyde
Introduction to 3-Amino-2-bromopyridine-4-carbaldehyde (CAS No: 1289074-55-0)
3-Amino-2-bromopyridine-4-carbaldehyde is a highly versatile and significant intermediate in the field of pharmaceutical and agrochemical research. With the CAS number 1289074-55-0, this compound has garnered attention due to its unique structural properties and broad applicability in synthetic chemistry. The presence of both an amino group and a bromine substituent on a pyridine core, coupled with the aldehyde functionality at the 4-position, makes it a valuable building block for constructing more complex molecules.
The compound's molecular structure, characterized by a pyridine ring substituted at positions 2 and 4, offers distinct reactivity patterns that are exploited in various synthetic pathways. The amino group at position 2 provides a nucleophilic site for condensation reactions, while the aldehyde group at position 4 acts as an electrophile, facilitating reactions such as nucleophilic addition and condensation. Additionally, the bromine atom at position 2 serves as a handle for further functionalization via cross-coupling reactions, making it an indispensable tool in modern synthetic chemistry.
In recent years, 3-Amino-2-bromopyridine-4-carbaldehyde has been extensively utilized in the development of novel pharmaceuticals. Its structural motifs are frequently incorporated into active pharmaceutical ingredients (APIs) targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. The compound's ability to serve as a precursor for heterocyclic scaffolds has made it particularly valuable in medicinal chemistry.
One of the most notable applications of 3-Amino-2-bromopyridine-4-carbaldehyde is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the compound's reactivity, researchers have been able to develop potent inhibitors that selectively target specific kinases. For instance, derivatives of this compound have been reported to exhibit inhibitory activity against tyrosine kinases, which are key players in cancer cell proliferation and survival.
Another area where 3-Amino-2-bromopyridine-4-carbaldehyde has made significant contributions is in the field of agrochemicals. The structural features of this compound allow for the design of novel pesticides and herbicides with improved efficacy and selectivity. Researchers have utilized its framework to develop compounds that disrupt essential metabolic pathways in pests while minimizing harm to non-target organisms. This aligns with the growing demand for environmentally sustainable agricultural practices.
The synthesis of 3-Amino-2-bromopyridine-4-carbaldehyde itself is a testament to the advancements in organic synthesis methodologies. Modern synthetic routes often involve multi-step processes that highlight the power of transition metal catalysis and palladium-mediated cross-coupling reactions. These methods not only provide high yields but also offer excellent regioselectivity, ensuring that the desired functional groups are introduced at specific positions on the pyridine core.
Recent studies have also explored the role of 3-Amino-2-bromopyridine-4-carbaldehyde in material science applications. Its ability to form coordination complexes with metal ions has led to investigations into its potential use as a ligand in catalytic systems or as a component in functional materials. The unique electronic properties arising from its structure make it an attractive candidate for designing materials with tailored optical or electronic characteristics.
The chemical reactivity of 3-Amino-2-bromopyridine-4-carbaldehyde extends beyond its use as a pharmaceutical intermediate. It serves as a critical precursor in the synthesis of various heterocyclic compounds, which are ubiquitous in natural products and bioactive molecules. By employing different reaction conditions and coupling partners, chemists can generate a diverse array of pyridine derivatives that exhibit diverse biological activities.
In conclusion, 3-Amino-2-bromopyridine-4-carbaldehyde (CAS No: 1289074-55-0) is a cornerstone compound in synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features enable its use in constructing complex molecules for pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of chemical innovation.
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